molecular formula C19H17N3O3 B2565849 N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 2310143-25-8

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2565849
CAS No.: 2310143-25-8
M. Wt: 335.363
InChI Key: BSVNQEQVOLACLM-UHFFFAOYSA-N
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Description

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a cyclopropyl group attached to a pyridine ring, which is further connected to an isoindolinone moiety through an acetamide linkage. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclopropylpyridine intermediate: This can be achieved through cyclopropanation reactions involving pyridine derivatives.

    Attachment of the isoindolinone moiety: This step may involve nucleophilic substitution reactions where the cyclopropylpyridine intermediate reacts with an isoindolinone derivative.

    Formation of the acetamide linkage: The final step involves the acylation of the intermediate compound to form the acetamide linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Interference with specific biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group and the isoindolinone moiety, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-17(21-10-12-5-8-16(20-9-12)13-6-7-13)11-22-18(24)14-3-1-2-4-15(14)19(22)25/h1-5,8-9,13H,6-7,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVNQEQVOLACLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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